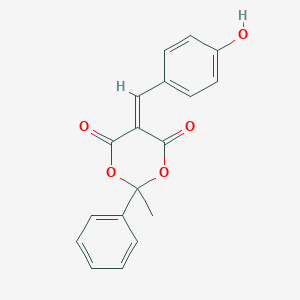![molecular formula C17H17FN4S B302702 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole](/img/structure/B302702.png)
5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole has various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a promising candidate for therapeutic use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole. One potential area of research is the development of new derivatives of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore the full potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole involves the reaction of mesityl bromide with sodium azide, followed by the reaction of the resulting mesityl azide with 4-fluorobenzyl mercaptan. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
The potential therapeutic applications of 5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetrazole have been extensively studied. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
5-[(4-fluorobenzyl)sulfanyl]-1-mesityl-1H-tetraazole |
|---|---|
Formule moléculaire |
C17H17FN4S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-[(4-fluorophenyl)methylsulfanyl]-1-(2,4,6-trimethylphenyl)tetrazole |
InChI |
InChI=1S/C17H17FN4S/c1-11-8-12(2)16(13(3)9-11)22-17(19-20-21-22)23-10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3 |
Clé InChI |
MCVUFTANDIZWBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=C(C=C3)F)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B302619.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B302622.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302623.png)
![(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302624.png)

![5-[3-(Benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B302629.png)
![2,6-dimethoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B302630.png)
![2-[2-(benzyloxy)-3-methoxybenzylidene]-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302631.png)
![4-[(4,6-Dianilino-1,3,5-triazin-2-yl)oxy]-3-ethoxybenzaldehyde](/img/structure/B302634.png)

![3-{2-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}benzo[f]quinoline-1-carboxylic acid](/img/structure/B302636.png)
![4-{2-[5-(3-fluorophenyl)-2-furyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B302641.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302643.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B302644.png)